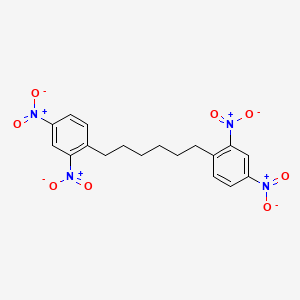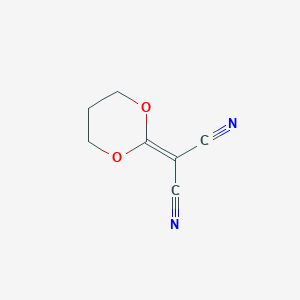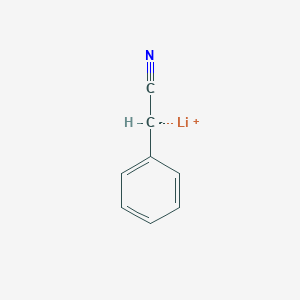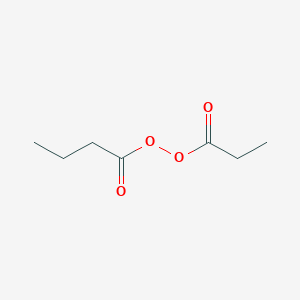
1,6-Di-(2,4-dinitro-phenyl)-hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di-(2,4-dinitro-phenyl)-hexane is an organic compound characterized by the presence of two 2,4-dinitrophenyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di-(2,4-dinitro-phenyl)-hexane typically involves the reaction of hexane with 2,4-dinitrophenyl derivatives under controlled conditions. One common method involves the use of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts in a cyclocondensation reaction with rigid, electron-rich aromatic diamines . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,6-Di-(2,4-dinitro-phenyl)-hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1,6-Di-(2,4-dinitro-phenyl)-hexane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Di-(2,4-dinitro-phenyl)-hexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,1′-Bis(2,4-dinitrophenyl)-4,4′-bipyridinium: A related compound with similar structural features and chemical properties.
2,4-Dinitrophenylhydrazine: Another compound containing the 2,4-dinitrophenyl group, commonly used in analytical chemistry.
2,4-Dinitrophenol: A simpler compound with two nitro groups on a phenyl ring, known for its use as a herbicide and in biochemical research.
Uniqueness
1,6-Di-(2,4-dinitro-phenyl)-hexane is unique due to its hexane backbone, which provides distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
6279-98-7 |
|---|---|
Molecular Formula |
C18H18N4O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-[6-(2,4-dinitrophenyl)hexyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H18N4O8/c23-19(24)15-9-7-13(17(11-15)21(27)28)5-3-1-2-4-6-14-8-10-16(20(25)26)12-18(14)22(29)30/h7-12H,1-6H2 |
InChI Key |
PQJHKEMRVXUDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)



![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)




![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)



